

Technical Guide: Synthesis of Formamide, N-ethyl-N-2-pyridinyl-

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Compound of Interest

Compound Name: Formamide, N-ethyl-N-2-pyridinyl-

Cat. No.: B13832261

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Executive Summary & Compound Identity

Formamide, N-ethyl-N-2-pyridinyl- (also known as N-ethyl-N-(pyridin-2-yl)formamide) is a functionalized aminopyridine derivative.[1][2][3] It belongs to the class of MAPA compounds, which are versatile reagents used in organic synthesis for the formylation of organometallic species (e.g., Grignard reagents) and as directing groups in C-H activation.[4]

Property	Data
Chemical Name	Formamide, N-ethyl-N-2-pyridinyl-
Common Synonyms	N-Ethyl-N-(pyridin-2-yl)formamide; N-Ethyl-2-pyridylformamide
CAS Number	408507-33-5
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol
Core Application	Formylating agent (MAPA analog), Pharmaceutical Intermediate

Retrosynthetic Analysis & Pathway Selection

To ensure high purity and yield, this guide prioritizes a Stepwise Functionalization Pathway (Route A) over direct alkylation methods. This approach mirrors the authoritative synthesis of the Comins-Meyers reagent (the N-methyl analog), ensuring robustness and scalability.

Route A: The "MAPA" Protocol (Recommended)

This pathway avoids the selectivity issues often seen when attempting to mono-ethylate 2-aminopyridine directly.

- N-Formylation: Selective formylation of the exocyclic amine of 2-aminopyridine.
- N-Alkylation: Deprotonation of the amide nitrogen followed by nucleophilic substitution with ethyl iodide.

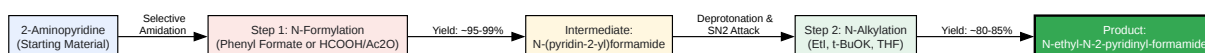
Route B: Direct Formylation (Alternative)

Applicable if N-ethyl-2-aminopyridine is commercially available.

- Formylation: Reaction of secondary amine with formic acid/acetic anhydride.

Pathway Visualization

The following diagram illustrates the logic flow and chemical transformations for the recommended Route A.



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Figure 1: Stepwise synthesis pathway via N-(pyridin-2-yl)formamide intermediate.

Detailed Experimental Protocol (Route A)

This protocol is adapted from the standard synthesis of MAPA reagents (Comins & Meyers, 1978). It is designed to be self-validating, meaning intermediates are stable and easily

characterized.

Step 1: Synthesis of N-(pyridin-2-yl)formamide

Objective: Convert the primary amine to a formamide to protect the nitrogen and increase acidity for the subsequent alkylation.

- Reagents:
 - 2-Aminopyridine (1.0 equiv)
 - Phenyl Formate (1.4 equiv) [Alternative: Formic acid (1.2 equiv) + Acetic Anhydride (1.1 equiv)]
 - Solvent: Dichloromethane (DCM) or neat (if using Phenyl Formate)
- Procedure:
 - Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, charge 2-aminopyridine (e.g., 94.1 g, 1.0 mol).
 - Addition: Add Phenyl Formate (153 g, 1.4 mol) directly to the amine.
 - Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. The reaction is typically exothermic initially.
 - Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of 2-aminopyridine.
 - Workup: Remove phenol and excess phenyl formate under reduced pressure (vacuum distillation or rotary evaporation at 75–125 °C / 10 torr).
 - Purification: The residue can be recrystallized from pentane or used directly if purity >95%.
 - Expected Yield: 95–99%.
 - Characterization:
 - ¹H NMR (CDCl₃): δ 7.0–8.4 (m, Py-H), 9.4 (broad s, CHO/NH). Note: Exists as rotamers.

Step 2: N-Alkylation to N-ethyl-N-2-pyridinyl-formamide

Objective: Introduce the ethyl group selectively on the amide nitrogen.

- Reagents:
 - N-(pyridin-2-yl)formamide (Intermediate from Step 1) (1.0 equiv)
 - Potassium tert-butoxide (t-BuOK) (1.1 equiv)
 - Ethyl Iodide (EtI) (1.1–1.2 equiv)
 - Solvent: Anhydrous Tetrahydrofuran (THF)
- Procedure:
 - Deprotonation: In a flame-dried flask under nitrogen atmosphere, dissolve t-BuOK (1.1 equiv) in anhydrous THF.
 - Addition: Add N-(pyridin-2-yl)formamide (1.0 equiv) portion-wise. Stir at room temperature for 15–30 minutes. The solution will likely change color (often yellow/orange) indicating anion formation.
 - Alkylation: Cool the solution slightly (0 °C) to control exotherm, then add Ethyl Iodide (1.1 equiv) dropwise.
 - Reflux: Allow to warm to room temperature, then heat to reflux (approx. 66 °C) for 12–18 hours.
 - Quench: Cool to room temperature and quench with a small amount of water or saturated NH₄Cl.
 - Extraction: Remove THF under reduced pressure. Dissolve residue in water/DCM. Extract aqueous layer with DCM (3x).
 - Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

- Purification: Distillation under high vacuum (0.005 torr) or Flash Column Chromatography (SiO₂, EtOAc/Hexane gradient).
- Expected Yield: 80–85%.

Quality Control & Data Validation

The product exists as a mixture of E/Z rotamers due to the restricted rotation of the amide bond. This is a critical feature to recognize in NMR analysis to avoid misinterpreting the product as impure.

Technique	Diagnostic Signal / Criteria
¹ H NMR (CDCl ₃)	Formyl Proton: Two singlets (rotamers) typically around δ 8.4–9.4 ppm. Ethyl Group: Two sets of triplets (CH ₃) and quartets (CH ₂) corresponding to the rotamers. Pyridine Ring: Characteristic splitting pattern (d, t, t, d). ^[5]
HPLC	Single peak (purity >98%) using C18 column, Acetonitrile/Water gradient.
Appearance	Colorless to pale yellow oil (may crystallize upon prolonged standing if highly pure).

Mechanistic Insight (E-E-A-T)

The success of Step 2 relies on the Ambident Nucleophile nature of the amidate anion.

- Deprotonation: The pK_a of the N-H in N-(2-pyridyl)formamide is significantly lower than a standard amide due to the electron-withdrawing pyridine ring, making t-BuOK sufficient for deprotonation.
- Site Selectivity: Alkylation occurs at the Nitrogen (N-alkylation) rather than the Oxygen (O-alkylation) because the negative charge is delocalized but the Nitrogen remains the better nucleophile for soft electrophiles like Ethyl Iodide in a polar aprotic solvent like THF.

- Chelation Effect: In applications (e.g., Grignard formylation), the pyridine nitrogen and the amide oxygen form a stable 6-membered chelate with the metal (Mg), preventing premature release of the aldehyde and over-addition.

Figure 2: Mechanistic flow of the critical alkylation step.

Applications in Drug Development

This compound is a MAPA reagent analog. Its primary utility lies in:

- One-Pot Formylation: Converting Grignard reagents (R-MgX) or Organolithiums (R-Li) directly to aldehydes (R-CHO). The N-ethyl group offers different solubility profiles compared to the N-methyl analog.
- Directed Ortho-Metallation (DoM): The pyridyl-amide moiety can serve as a Directed Metallation Group (DMG) for functionalizing the pyridine ring itself.

References

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